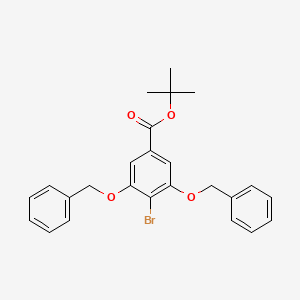

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate

Description

Properties

IUPAC Name |

tert-butyl 4-bromo-3,5-bis(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25BrO4/c1-25(2,3)30-24(27)20-14-21(28-16-18-10-6-4-7-11-18)23(26)22(15-20)29-17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDGKFPDOHUYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)Br)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439133 | |

| Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158980-57-5 | |

| Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The synthesis often begins with 4-bromo-3,5-dihydroxybenzoic acid or its derivatives. The hydroxyl groups at positions 3 and 5 are protected by benzylation to form the bis(benzyloxy) intermediate.

- Benzylation Reaction:

- Reagents: Benzyl bromide or benzyl chloride, potassium carbonate (K2CO3) as base

- Solvent: Typically acetone or DMF

- Conditions: Stirring at room temperature or mild heating

- Outcome: Formation of 3,5-bis(benzyloxy)-4-bromobenzoic acid or its ester precursor

- Yield: High yields reported (~99% over two steps in some protocols)

Esterification to tert-Butyl Ester

The carboxylic acid group is converted into the tert-butyl ester using one of the following methods:

Method A: Direct Esterification with tert-Butanol

Method B: Use of 1,1’-Carbonyl Diimidazole (CDI) Activation

- Procedure:

- The bis(benzyloxy)-4-bromobenzoic acid is suspended in tetrahydrofuran (THF).

- CDI is added to activate the acid, forming an acyl imidazole intermediate.

- Potassium tert-butoxide (KOtBu) is then added to promote ester formation at 50 °C.

- Workup involves aqueous extraction, acid wash, and drying.

- Outcome: this compound is obtained as a white solid with yields around 91%

- Procedure:

Purification

- The crude product is purified by silica gel flash chromatography using ethyl acetate and heptane mixtures as eluents.

- The purified compound exhibits characteristic NMR signals:

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzylation of hydroxyl groups | Benzyl bromide, K2CO3 | Acetone or DMF | RT to mild heat | ~99% | Efficient protection of phenols |

| Activation of acid | 1,1’-Carbonyl diimidazole (CDI) | THF | RT to 50 °C | - | Formation of acyl imidazole intermediate |

| Esterification | KOtBu | THF | 50 °C | 91% | tert-Butyl ester formation |

| Purification | Silica gel chromatography (ethyl acetate/heptane) | - | - | - | Isolates pure tert-butyl ester |

Research Findings and Notes

- The use of CDI and KOtBu for esterification is advantageous due to mild conditions and high selectivity, avoiding harsh acidic conditions that may cleave benzyloxy groups.

- The benzyl protecting groups are stable under the esterification conditions, allowing for subsequent deprotection if needed in downstream synthesis.

- The bromine substituent at the 4-position remains intact throughout the synthesis, enabling further functionalization via cross-coupling reactions if desired.

- The overall synthetic route is scalable and reproducible, with reported yields consistently above 90% for the key esterification step.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products

Substitution: Products depend on the nucleophile used, such as phenols, amines, or thiols.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound tert-butyl 3,5-bis(benzyloxy)-4-bromobenzoate has the molecular formula and a molecular weight of 363.2 g/mol. Its structure features a tert-butyl group and two benzyloxy substituents on a bromobenzoate core, which contributes to its reactivity and utility in synthetic applications.

Organic Synthesis

1.1 Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various functional molecules. It can be utilized to create more complex structures through reactions such as nucleophilic substitutions and coupling reactions. The presence of both bromine and benzyloxy groups allows for diverse reaction pathways, enhancing its versatility as a building block in organic chemistry .

1.2 Case Study: Synthesis of Bioactive Compounds

A notable application of this compound is in the synthesis of bioactive compounds. For instance, researchers have successfully employed this compound in the preparation of novel indole derivatives, which exhibit promising anticancer activity. The synthetic route involved using the bromine atom for coupling with indole derivatives, leading to products with enhanced biological activity .

Medicinal Chemistry

2.1 Anticancer Research

The compound has been explored for its potential anticancer properties. In a study focusing on the synthesis of indole derivatives from this compound, several resulting compounds demonstrated significant cytotoxicity against various cancer cell lines. This highlights the compound's role as a precursor in developing new therapeutic agents for cancer treatment .

2.2 Mechanistic Studies

Research has also investigated the mechanism of action of derivatives synthesized from this compound. These studies typically involve evaluating the interaction of synthesized compounds with biological targets, such as enzymes or receptors implicated in cancer progression. Understanding these mechanisms can facilitate the design of more effective drugs .

Material Science Applications

3.1 Polymer Chemistry

In addition to its use in organic synthesis and medicinal chemistry, this compound finds applications in material science, particularly in polymer chemistry. It can act as a monomer or cross-linking agent in the production of polymers with specific properties tailored for applications such as coatings or adhesives .

3.2 Case Study: Development of Coatings

Recent studies have demonstrated that incorporating this compound into polymer formulations can enhance properties such as thermal stability and mechanical strength. This is particularly valuable for developing high-performance coatings that require durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy groups can participate in hydrogen bonding or hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Benzyl 3,5-Bis(benzyloxy)-4-Bromobenzoate (Compound 1, )

- Structure : Benzyl ester instead of tert-butyl.

- Reactivity : Successfully undergoes microwave-enhanced Suzuki-Miyaura vinylation with potassium vinyltrifluoroborate under Pd catalysis (150°C, THF/H₂O) to yield vinylated or reduced products .

- Stability: Benzyl esters are prone to hydrogenolysis, limiting their use in reductive conditions.

tert-Butyl 3,5-Bis(benzyloxy)-4-(((2-methylphenyl)sulfonamido)methyl)benzoate (Compound 1g, )

- Structure : Features a sulfonamido-methyl group at the 4-position.

- Reactivity : Demonstrates compatibility with traceless linker strategies for aryl cross-coupling, highlighting the tert-butyl group’s stability during functionalization .

- Applications : Used in metal-free coupling reactions, suggesting broader utility in complex molecule synthesis.

Dendrimer Monomers with Tris(n-dodecyloxy) Substituents ()

- Structure : Bulky tris(n-dodecyloxy) groups instead of benzyloxy/tert-butyl.

- Reactivity: Designed for dendrimer assembly via Percec-type monodendrons; steric bulk slows reaction kinetics but improves thermal stability .

- Solubility : Enhanced lipophilicity due to long alkyl chains, contrasting with the moderate solubility of tert-butyl derivatives.

Comparative Data Table

Biological Activity

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate, with the chemical formula CHBrO and CAS number 158980-57-5, is a synthetic organic compound known for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromobenzoate core substituted with two benzyloxy groups and a tert-butyl group. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 467.37 g/mol |

| CAS Number | 158980-57-5 |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The bromine atom and the benzyloxy groups enhance lipophilicity, which may facilitate membrane permeability and interaction with cellular targets such as enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

- Antioxidant Activity : The presence of aromatic rings may contribute to scavenging free radicals, thereby providing protective effects against oxidative stress.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties against a range of pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be developed into an antimicrobial agent for treating infections caused by these organisms.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have shown promising results:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

- A549: 10 µM

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and enhanced reactive oxygen species (ROS) generation.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound in vitro against various bacterial strains. The results confirmed its effectiveness compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

- Evaluation of Anticancer Activity : In another study, this compound was tested for cytotoxicity against human cancer cell lines. The results demonstrated significant growth inhibition in treated cells compared to controls, suggesting its potential role in cancer therapy .

Q & A

Q. How does the compound’s stability vary under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.